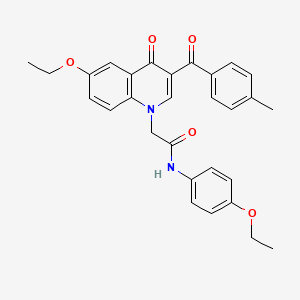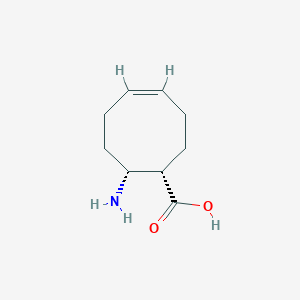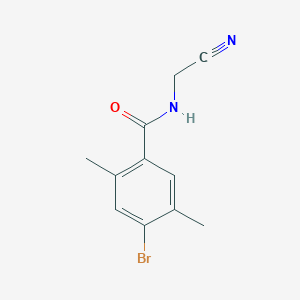![molecular formula C13H9ClN2O3S3 B2569043 N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide CAS No. 1021021-02-2](/img/structure/B2569043.png)
N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that benzothiazole derivatives exhibit promising antitumor properties. Specifically, studies have synthesized various benzothiazole compounds, assessing their potential in vitro against human tumor cell lines. For instance, compounds bearing different heterocyclic rings linked to a benzothiazole moiety were evaluated for their antitumor activity, showing considerable efficacy against certain cancer cell lines. This suggests that modifications to the benzothiazole core can influence antitumor activity, providing a pathway for the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antifungal Properties
Another significant application of benzothiazole derivatives lies in their antimicrobial and antifungal effects. Various studies have synthesized and tested benzothiazole sulfonamides for their efficacy against microbial strains. Compounds displaying considerable antimicrobial activity highlight the potential of these derivatives as therapeutic agents against infectious diseases. The structural diversity within these derivatives plays a crucial role in their antimicrobial efficacy, suggesting a promising area for the development of new antimicrobial drugs (Patel & Agravat, 2009).
Analgesic Properties
Benzothiazole derivatives have also been explored for their potential analgesic properties. Studies involving the synthesis of acetamide derivatives have investigated their efficacy in various pain models, demonstrating significant analgesic effects. This research indicates that benzothiazole compounds can be potent candidates for the development of new pain management therapies (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).
Enzyme Inhibition
Benzothiazole derivatives have shown potential as enzyme inhibitors, with research focusing on their effects on α-glucosidase and acetylcholinesterase, enzymes relevant in diabetes and Alzheimer's disease, respectively. The synthesis of new sulfonamides featuring benzodioxane and acetamide moieties has led to compounds with significant inhibitory activity, underscoring the therapeutic potential of benzothiazole derivatives in treating diseases associated with enzyme dysfunction (Abbasi et al., 2019).
Anticonvulsant Effects
Finally, benzothiazole compounds have been evaluated for their anticonvulsant activity, with studies demonstrating their effectiveness in various seizure models. This suggests their utility in developing new treatments for epilepsy and other seizure disorders. The molecular design and synthesis of benzothiazole derivatives offer a platform for discovering novel anticonvulsant drugs (Khokra et al., 2019).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S3/c14-10-5-6-12(21-10)22(18,19)7-11(17)16-13-15-8-3-1-2-4-9(8)20-13/h1-6H,7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIJJCVMZCTRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2568962.png)
![1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone](/img/structure/B2568963.png)
![4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2568964.png)
![Tert-butyl 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B2568965.png)


![Methyl 5-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2568973.png)

![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2568976.png)
![4-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B2568979.png)

